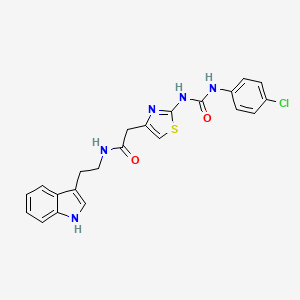

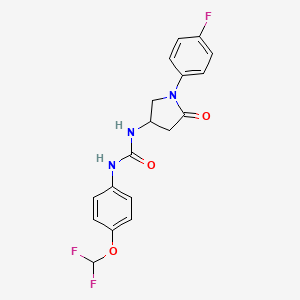

4-chlorobenzyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the triazole ring would add a degree of polarity to the molecule, and the chloro groups attached to the benzyl and methylphenyl groups would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the chloro groups and the triazole ring. The chloro groups could potentially undergo substitution reactions, while the triazole ring could participate in various cycloaddition or ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chloro groups and the triazole ring could impact the compound’s solubility, boiling point, melting point, and other physical properties .Applications De Recherche Scientifique

Molecular Structure and Interaction Studies

Three 1,2,4-Triazole Derivatives Containing Substituted Benzyl and Benzylamino Groups

The synthesis and structural characterization of three triazole derivatives, including one with a similar structural motif (chlorobenzyl and methylbenzylamino groups), revealed intermolecular N-H...O and N-H...N hydrogen bonds and pi-pi stacking interactions, contributing to the understanding of molecular interactions and stability in such compounds (Yilmaz et al., 2005).

Antimicrobial Applications

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

Novel 1,2,4-triazole derivatives demonstrated good or moderate antimicrobial activities against tested microorganisms, highlighting the potential of triazole compounds as antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine with Potential Inhibitory Activity against Acidic Corrosion of Steels

1,2,3-triazole derivatives were synthesized and showed potential as corrosion inhibitors, a critical aspect in materials science and engineering (Negrón-Silva et al., 2013).

Molecular Docking and Drug Design

Synthesis, Crystal and Molecular Structure, Vibrational Spectroscopic, DFT Study and Activity Evaluation of a Triazoloquinazolinone Derivative

This study involved the synthesis of a triazoloquinazolinone derivative and its evaluation as a potential SHP2 protein inhibitor, using molecular docking to suggest favorable interactions. This approach highlights the application of triazole derivatives in drug design and molecular biology (Wu et al., 2021).

Catalytic Processes

Half-Sandwich Ruthenium(II) Complexes of Click Generated 1,2,3-Triazole Based Organosulfur/-selenium Ligand Complexes

This research focused on the synthesis of ruthenium complexes with 1,2,3-triazole-based ligands and their application in catalytic oxidation of alcohols and transfer hydrogenation of ketones. Such studies demonstrate the utility of triazole derivatives in catalysis (Saleem et al., 2013).

Luminescence Studies

Synthesis and Characterisation of Luminescent Rhenium Tricarbonyl Complexes with Axially Coordinated 1,2,3-Triazole Ligands

This research elucidates the synthesis of rhenium tricarbonyl complexes with 1,2,3-triazole ligands, showing significant luminescence. Such properties are essential in the development of optical materials and sensors (Uppal et al., 2011).

Safety and Hazards

As with any chemical compound, handling “4-chlorobenzyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling this or any chemical substance .

Propriétés

IUPAC Name |

(4-chlorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O2/c1-11-3-8-15(9-16(11)20)23-12(2)17(21-22-23)18(24)25-10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLXMJZXMWDDDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2717137.png)

![4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2717144.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717148.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2717149.png)

![1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2717152.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2717154.png)